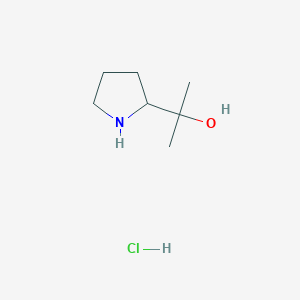

2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride

描述

Historical Context and Discovery

The development of 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride emerged from the broader investigation of pyrrolidine-based chiral auxiliaries in asymmetric organic synthesis. Historical research into beta-amino alcohols has demonstrated their fundamental importance as building blocks for pharmaceutical compounds and catalytic ligands. The specific recognition of pyrrolidine-derived compounds as effective chiral auxiliaries gained prominence through systematic studies of their stereochemical properties and synthetic applications.

Early investigations into chiral pyrrolidine derivatives established the foundation for understanding the stereochemical behavior of these compounds in asymmetric transformations. Research conducted on related pyrrolidine-based systems demonstrated their potential as versatile intermediates in the synthesis of pharmacologically active compounds. The development of synthetic methodologies for accessing enantiomerically pure forms of these compounds represented a significant advancement in asymmetric synthesis technology.

The evolution of synthetic approaches to pyrrolidine-derived chiral auxiliaries has been driven by the increasing demand for stereochemically defined pharmaceutical intermediates and catalytic systems. Contemporary research has focused on developing efficient synthetic routes that provide access to both enantiomeric forms of the compound with high stereochemical purity.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming organic compounds containing pyrrolidine rings and tertiary alcohol functionalities. The compound is also known by several alternative names including alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride and 2-(2-Pyrrolidinyl)-2-propanol hydrochloride.

The stereochemical designation of this compound requires careful consideration of the configuration at the pyrrolidine carbon center. The (R)-enantiomer carries the Chemical Abstracts Service registry number 816425-22-6, while alternative stereoisomeric forms possess distinct registry numbers. The (S)-enantiomer is identified by Chemical Abstracts Service number 474317-28-7, reflecting the importance of stereochemical specification in chemical identification.

| Stereoisomer | CAS Number | MFCD Number | Molecular Weight |

|---|---|---|---|

| Racemic mixture | 1956356-24-3 | MFCD01749801 | 165.66 |

| (R)-enantiomer | 816425-22-6 | MFCD27952815 | 165.66 |

| (S)-enantiomer | 474317-28-7 | MFCD11975451 | 165.66 |

The molecular formula C₇H₁₆ClNO reflects the presence of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in the hydrochloride salt form. The compound's Simplified Molecular Input Line Entry System representation provides a standardized method for computational identification and database searches.

Chemical Classification and Family

This compound belongs to the broader family of beta-amino alcohols, which are characterized by the presence of both amino and hydroxyl functional groups separated by a single carbon atom. This structural arrangement confers unique chemical properties that make these compounds valuable in various synthetic applications.

Within the pyrrolidine family, this compound represents a tertiary alcohol derivative where the hydroxyl group is attached to a quaternary carbon center bearing two methyl substituents. The pyrrolidine ring system, a five-membered saturated nitrogen heterocycle, provides the chiral center that determines the compound's stereochemical properties.

The classification as a chiral auxiliary places this compound within a specialized category of synthetic reagents designed to induce asymmetric induction in organic transformations. Chiral auxiliaries function by temporarily attaching to substrate molecules, directing the stereochemical outcome of subsequent reactions, and then being removed to yield enantiomerically enriched products.

The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base. This salt formation is particularly important for compounds containing basic nitrogen centers, as it improves solubility in polar solvents and prevents decomposition under ambient conditions.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both a chiral auxiliary and a synthetic intermediate. Research has demonstrated its effectiveness in promoting highly stereoselective transformations, particularly in aldol reactions where diastereomeric ratios exceeding 95:5 have been achieved.

Studies investigating the use of N-propionylated derivatives of this compound in asymmetric aldol reactions have revealed remarkable stereochemical control. The choice of Lewis acid additives significantly influences the stereochemical outcome, with titanium-based reagents promoting syn-selectivity and zirconium-based additives favoring anti-selectivity. These findings have established the compound as a valuable tool for accessing both diastereomeric series of aldol products.

The compound's role in pharmaceutical intermediate synthesis has been extensively documented, particularly in the preparation of compounds targeting neurological disorders. Research into beta-amyloid production inhibitors has identified derivatives of this compound as key intermediates in synthetic routes to potential Alzheimer's disease therapeutics. The ability to access both enantiomeric forms with high stereochemical purity makes it particularly valuable for pharmaceutical applications where stereochemistry directly impacts biological activity.

Contemporary applications extend to catalytic asymmetric synthesis, where the compound serves as a ligand precursor for transition metal catalysts. Studies have shown that amino alcohol ligands derived from this structural framework exhibit excellent catalytic activity in enantioselective addition reactions, achieving chemical yields and enantiomeric excesses approaching quantitative levels.

Current Research Landscape

Current research involving this compound encompasses several interconnected areas of investigation. Advanced synthetic methodologies continue to be developed for accessing stereochemically pure forms of the compound through catalytic asymmetric approaches. These methods employ proline-catalyzed alpha-aminooxylation and alpha-amination reactions to introduce chirality with high enantioselectivity.

Recent investigations have focused on expanding the synthetic utility of the compound through the development of new reaction methodologies. Research into catalytic enantioselective processes has demonstrated the compound's effectiveness as a chiral ligand precursor in diethylzinc addition reactions to aldehydes, achieving enantiomeric excesses of 95% with nearly quantitative yields. These findings have significant implications for the synthesis of enantiomerically enriched secondary alcohols.

The development of immobilized catalyst systems represents another active area of research. Studies have explored the attachment of pyrrolidine-derived ligands to magnetite nanoparticles, creating recoverable catalytic systems that maintain high levels of enantioselectivity while offering practical advantages in catalyst recovery and reuse.

Process optimization research has addressed the scalability of synthetic routes to the compound, with particular emphasis on developing environmentally sustainable methodologies. Recent work has demonstrated successful multi-gram scale synthesis using environmentally benign solvents and catalysts, addressing industrial requirements for large-scale production.

Computational studies have provided insights into the mechanistic basis for the compound's stereochemical behavior in various transformations. These investigations have employed density functional theory calculations to elucidate transition state structures and explain the observed selectivity patterns in asymmetric reactions. Such computational approaches are increasingly important for rational design of new synthetic methodologies.

属性

IUPAC Name |

2-pyrrolidin-2-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-4-3-5-8-6;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPQWJUWQBPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610917 | |

| Record name | 2-(Pyrrolidin-2-yl)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474317-28-7 | |

| Record name | 2-(Pyrrolidin-2-yl)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2R)-pyrrolidin-2-yl]propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods Overview

The preparation of 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride generally involves the synthesis of the free base 2-(pyrrolidin-2-yl)propan-2-ol followed by conversion to its hydrochloride salt. The synthetic strategies can be broadly categorized into:

- Chiral auxiliary-based synthesis

- Direct synthesis via reductive amination or related methods

- Salt formation via acid-base reaction

Chiral Auxiliary-Based Synthesis

One well-documented method involves the synthesis of N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol as a chiral auxiliary, which is then used in stereoselective aldol reactions. The auxiliary is subsequently removed by acidic hydrolysis to yield the target compound.

- The N-propionylated intermediate is synthesized and used to induce stereoselectivity in aldol reactions.

- Lewis acids such as Cp2ZrCl2 and SnCl2 influence the syn/anti diastereomeric ratio of the aldol adducts.

- Acidic hydrolysis effectively removes the auxiliary, liberating the 2-(pyrrolidin-2-yl)propan-2-ol.

- The hydrochloride salt formation is typically achieved by treatment with hydrochloric acid.

This method is notable for its high stereoselectivity and the ability to control the stereochemical outcome by varying Lewis acid additives and reaction conditions.

Direct Synthesis Approaches

Though specific direct synthesis protocols for this compound are less commonly detailed in the literature, general synthetic principles can be inferred from related pyrrolidine and secondary alcohol syntheses:

- Reductive amination of 2-pyrrolidinone derivatives with appropriate ketones or aldehydes.

- Catalytic hydrogenation or borane reduction of imine or amide intermediates.

- Use of catalytic systems (e.g., Pd-based catalysts) in the presence of suitable ligands to form the pyrrolidine ring and the tertiary alcohol moiety.

These methods often require careful control of reaction temperature, solvent choice (e.g., methanol, tetrahydrofuran), and pH to optimize yield and purity.

Hydrochloride Salt Formation

The hydrochloride salt is typically prepared by:

- Dissolving the free base 2-(pyrrolidin-2-yl)propan-2-ol in an appropriate solvent such as methanol or dioxane.

- Adding an equimolar or slight excess of hydrogen chloride (HCl) gas or HCl solution.

- Stirring at ambient temperature (around 20 °C) for 12 hours to ensure complete salt formation.

- Isolation by concentration and crystallization from suitable solvents.

This salt form enhances the compound’s stability and solubility for further applications.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Stereoselectivity Control: The use of different Lewis acids during the aldol reaction with the N-propionylated intermediate significantly affects the ratio of syn and anti diastereomers, which is critical for the desired stereochemistry of the final product.

Auxiliary Removal: Acidic hydrolysis is the preferred method to remove the chiral auxiliary without racemization or degradation of the 2-(pyrrolidin-2-yl)propan-2-ol, ensuring high purity of the product.

Catalytic Reduction: Borane complexes such as BH3-Me2S are effective in reducing amides to amines, a step that can be adapted for synthesizing related pyrrolidine derivatives, which may be applicable to this compound’s synthesis.

Salt Formation Conditions: Mild conditions (20 °C, 12 h) for hydrochloride salt formation prevent decomposition and facilitate crystallization, which is essential for pharmaceutical-grade material preparation.

化学反应分析

Types of Reactions

2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C₇H₁₄ClN and features a pyrrolidine ring attached to a propanol backbone with a hydroxyl group. Its chiral nature allows for the existence of enantiomers, which can exhibit different biological activities. The unique structural characteristics impart diverse reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a therapeutic agent, particularly in treating neurological disorders. Its ability to interact selectively with biological targets is crucial for developing effective drugs.

- Antidepressant Effects : Studies suggest that compounds with similar structures can enhance serotonin levels in the brain, indicating potential antidepressant properties.

- Neuroprotective Properties : Research indicates that this compound may protect neurons from oxidative stress, which is vital in neurodegenerative diseases .

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, allowing chemists to create various derivatives with enhanced biological activities.

- Chiral Auxiliary : The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for pharmaceutical applications.

The biological activity spectrum of 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride includes:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of neurotransmitter systems akin to known antidepressants. |

| CNS Activity | Influence on cognitive functions and mood-related pathways. |

| Enzyme Interaction | Binding affinities with specific enzymes involved in metabolic pathways. |

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of Pyrrolidine with 2-Bromo-2-propanol : This reaction occurs under basic conditions, often using an organic solvent like tetrahydrofuran (THF) at room temperature.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form ketones or aldehydes and reduction reactions to yield alcohols or amines.

- Substitution Reactions : Nucleophilic substitution reactions enable the introduction of various functional groups into the molecule.

Case Studies and Research Findings

Several studies have explored the therapeutic applications of this compound:

- Antidepressant Potential : A study demonstrated that compounds similar to this compound could enhance serotonin levels in the brain, suggesting mechanisms for treating depression .

- Neuroprotective Effects : Research indicated that the compound might protect neurons from oxidative stress, crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

- Synthesis and Applications : The optimization of synthetic routes for (S)-2-(pyrrolidin-2-yl)propan-2-ol has shown its versatility in medicinal chemistry applications .

作用机制

The mechanism of action of 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride

- Molecular Formula: C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 1956356-24-3

- Storage : Stable under inert atmosphere at room temperature .

Synthesis : The compound is synthesized via standard amide coupling reactions or protection/deprotection strategies involving pyrrolidine derivatives. For example, similar hydrochlorides are prepared using Boc-protected intermediates followed by trifluoroacetic acid deprotection and HCl salt precipitation .

Applications : Primarily used as a building block in pharmaceutical synthesis due to its pyrrolidine scaffold, which is prevalent in bioactive molecules. Its tertiary alcohol group enhances solubility, making it suitable for drug formulation .

Comparison with Structurally Similar Compounds

(S)-2-(Pyrrolidin-2-yl)propan-2-ol (CAS 92053-25-3)

- Structural Difference : Enantiomeric form (S-configuration) of the target compound.

- Molecular Formula: C₇H₁₅NO (free base).

- Key Properties : Similar solubility and reactivity but may exhibit distinct stereoselective interactions in chiral environments.

- Applications : Used in asymmetric synthesis for enantiomerically pure pharmaceuticals .

2-(Piperidin-3-yl)propan-2-ol Hydrochloride (CAS 1003560-59-5)

- Structural Difference : Pyrrolidine replaced with piperidine (6-membered ring).

- Molecular Formula: C₈H₁₈ClNO.

- Molecular Weight : 179.69 g/mol.

- Lower solubility in polar solvents compared to pyrrolidine analogs.

- Applications : Explored in CNS drug development due to improved blood-brain barrier penetration .

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS 1211196-88-1)

- Structural Difference : Incorporates a 1,2,4-oxadiazole ring and piperidine.

- Molecular Formula : C₁₀H₁₈ClN₃O.

- Key Properties : Oxadiazole enhances aromaticity and hydrogen-bonding capacity.

- Applications: Potential use in kinase inhibitors or antimicrobial agents .

(R)-2-(Pyrrolidin-2-yl)acetamide Hydrochloride (CAS 2323066-97-1)

2-Phenyl-2-(pyrrolidin-2-yl)ethanamine Dihydrochloride (CAS 31788-96-2)

- Structural Difference : Contains a phenyl group and ethylamine backbone.

- Molecular Formula : C₁₂H₁₉Cl₂N₂.

- Molecular Weight : 272.20 g/mol.

- Key Properties : Enhanced lipophilicity due to the phenyl group; dihydrochloride salt improves aqueous solubility.

- Applications : Investigated for adrenergic receptor modulation .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Application |

|---|---|---|---|---|---|

| 2-(Pyrrolidin-2-yl)propan-2-ol HCl | 1956356-24-3 | C₇H₁₆ClNO | 165.66 | Pyrrolidine + tertiary alcohol | Pharmaceutical building block |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | 92053-25-3 | C₇H₁₅NO | 129.20 (free base) | S-enantiomer | Asymmetric synthesis |

| 2-(Piperidin-3-yl)propan-2-ol HCl | 1003560-59-5 | C₈H₁₈ClNO | 179.69 | Piperidine ring | CNS drug development |

| 2-[5-(Propan-2-yl)-oxadiazol]piperidine HCl | 1211196-88-1 | C₁₀H₁₈ClN₃O | 231.72 | Oxadiazole + piperidine | Kinase inhibitors |

| (R)-2-(Pyrrolidin-2-yl)acetamide HCl | 2323066-97-1 | C₆H₁₃ClN₂O | 176.64 | Acetamide substitution | Peptide-mimetic drugs |

| 2-Phenyl-2-(pyrrolidin-2-yl)ethanamine diHCl | 31788-96-2 | C₁₂H₁₉Cl₂N₂ | 272.20 | Phenyl + dihydrochloride | Adrenergic receptor ligands |

Research Findings and Implications

- Solubility Trends : The tertiary alcohol in 2-(pyrrolidin-2-yl)propan-2-ol HCl enhances solubility compared to acetamide or phenyl-substituted analogs .

- Stereochemical Impact : Enantiomers like (S)-2-(pyrrolidin-2-yl)propan-2-ol show divergent biological activities, underscoring the need for chiral resolution in drug development .

- Ring Size Effects : Piperidine derivatives exhibit improved metabolic stability but reduced solubility relative to pyrrolidine-based compounds .

生物活性

2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride, also known as (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride, is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a hydroxyl group and a pyrrolidine ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClN

- SMILES : CC(C)([C@H]1CCCN1)O

- InChI : InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1

The compound's structure allows it to participate in various biochemical reactions due to its functional groups. The hydroxyl group can interact with enzymes and receptors, influencing metabolic pathways and cellular functions .

Enzyme Interaction

The compound has been shown to interact with several enzymes, potentially inhibiting or activating their functions. The pyrrolidine ring enhances the stability of enzyme complexes, which is crucial for its biological activity.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. It influences various cellular processes such as metabolism and apoptosis.

Neuroactive Properties

The compound's structural similarities to known neuroactive substances suggest it may influence neurotransmitter systems. Preliminary studies have indicated potential antidepressant effects and central nervous system (CNS) activity, which could be beneficial for treating mood disorders .

Biological Activity Spectrum

Various studies have been conducted to assess the biological activity of this compound. Key findings include:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of neurotransmitter systems akin to known antidepressants. |

| CNS Activity | Influence on cognitive functions and mood-related pathways. |

| Enzyme Interaction | Binding affinities with specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

Several studies have explored the therapeutic applications of this compound:

- Antidepressant Potential : A study demonstrated that compounds with similar structures could enhance serotonin levels in the brain, suggesting a potential mechanism for treating depression.

- Neuroprotective Effects : Research indicated that the compound might protect neurons from oxidative stress, which is crucial in neurodegenerative diseases .

- Synthesis and Applications : The synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol has been optimized for use as a chiral auxiliary in asymmetric synthesis, showcasing its versatility in medicinal chemistry .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride, and how can intermediates be optimized for yield?

- Methodological Answer : The compound is synthesized via a multi-step process involving amination of pyrrolidine derivatives followed by hydrochlorination. For example, intermediates such as 2-(pyridin-4-yl)propan-2-ol can be reacted with isopropylamine under catalytic conditions to introduce the pyrrolidinyl group . Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid, which enhances solubility and stability. Reaction parameters (e.g., temperature, pH, and catalyst choice) should be optimized using design-of-experiment (DoE) approaches to maximize yield .

Q. How should researchers handle solubility challenges during purification of this compound?

- Methodological Answer : The hydrochloride salt form improves aqueous solubility, but recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended for purification. Monitor solubility via phase diagrams and adjust solvent ratios to avoid excessive loss. For hygroscopic batches, lyophilization or vacuum drying with desiccants (e.g., silica gel) ensures stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use engineering controls (e.g., fume hoods) to minimize airborne exposure. Implement mandatory PPE (gloves, goggles, lab coats) and ensure access to emergency showers/eye wash stations. Monitor residual solvents via GC-MS and adhere to OSHA/NIOSH exposure limits. Contaminated clothing must be decontaminated on-site using specialized protocols to prevent cross-contamination .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect the compound’s biological activity, and what analytical methods validate enantiomeric purity?

- Methodological Answer : The (2S)-pyrrolidin-2-yl configuration influences receptor binding affinity, as seen in β-adrenoceptor antagonists like propranolol hydrochloride . Validate enantiomeric purity using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. For example, a solution of the compound (1 in 10) should exhibit no optical rotation if racemic, while enantiopure forms show measurable specific rotation .

Q. What advanced analytical techniques are recommended to resolve contradictions in purity data between HPLC and NMR results?

- Methodological Answer : Discrepancies may arise from residual solvents or counterion variability. Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Use ¹H/¹³C NMR with deuterated DMSO to identify proton environments and quantify residual solvents (e.g., DMF). Cross-validate with ion chromatography to confirm chloride content .

Q. How can researchers design in vitro assays to study the compound’s interaction with neurological targets like 5-HT receptors?

- Methodological Answer : Use radioligand binding assays (e.g., ³H-5-HT) on transfected HEK293 cells expressing human 5-HT1A/2A receptors. Pre-incubate the compound at varying concentrations (1 nM–10 µM) and measure displacement of reference ligands (e.g., flibanserin hydrochloride hydrate) . For functional activity, employ calcium flux assays with fluorescent indicators (e.g., Fura-2) .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer : Store lyophilized powder at -20°C in moisture-proof containers with desiccants. For solution-based applications, prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and track impurities using UPLC-QTOF .

Key Considerations

- Stereochemical Integrity : Enantiomeric ratios must be validated for pharmacological studies, as minor impurities can skew receptor-binding data .

- Contradiction Resolution : Cross-validate analytical methods (e.g., NMR + IC) to address purity discrepancies .

- Safety Compliance : Adhere to ISO/IEC 17043 and OSHA guidelines for handling hygroscopic/hazardous materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。